3-hydroxy-4-(methoxycarbonyl)benzoic acid
Description
Overview of Benzoic Acid Derivatives in Synthetic Chemistry and Biological Inquiry
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in synthetic organic chemistry. wikipedia.org They are naturally present in many plants and play a role as intermediates in the biosynthesis of numerous secondary metabolites. wikipedia.orgijcrt.org The versatility of the benzoic acid scaffold allows for the introduction of various functional groups onto the benzene (B151609) ring, leading to a vast number of derivatives with diverse chemical and physical properties. ymerdigital.com
In synthetic chemistry, benzoic acid derivatives are utilized as precursors for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.net The carboxyl group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a multitude of chemical transformations. youtube.com
From a biological perspective, benzoic acid derivatives have garnered significant interest due to their broad spectrum of activities. ymerdigital.com These compounds have been investigated for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties. ijcrt.orgymerdigital.compreprints.org For instance, certain benzoic acid derivatives have been shown to act as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are implicated in diseases such as Alzheimer's. nih.gov The position and nature of the substituents on the benzoic acid ring play a crucial role in determining their biological efficacy. nih.gov
Structural Characteristics and Chemical Significance of 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid
This compound is a disubstituted benzoic acid derivative with the chemical formula C9H8O5. scbt.com Its structure features a benzene ring with three substituents: a hydroxyl (-OH) group at position 3, a methoxycarbonyl (-COOCH3) group at position 4, and a carboxylic acid (-COOH) group at position 1.
The presence of these three functional groups imparts specific chemical characteristics to the molecule. The carboxylic acid group is acidic, the hydroxyl group is weakly acidic and can act as a hydrogen bond donor, and the methoxycarbonyl group is an ester. This combination of functional groups makes this compound a valuable intermediate in organic synthesis. It can participate in a variety of chemical reactions, including esterification, etherification, and reactions involving the aromatic ring. rasayanjournal.co.in
The relative positions of the substituents are also significant. The hydroxyl group at the meta-position to the carboxylic acid and the methoxycarbonyl group at the para-position influence the molecule's reactivity and its potential interactions with biological targets.
Historical Context and Evolution of Research on This Compound Class
The study of benzoic acid dates back to the 16th century, with its initial discovery through the dry distillation of gum benzoin. wikipedia.orgchemeurope.com The determination of its structure in 1832 by Justus von Liebig and Friedrich Wöhler was a landmark in the development of organic chemistry. chemeurope.com The antifungal properties of benzoic acid were discovered in 1875, leading to its use as a food preservative. wikipedia.orgchemeurope.com
The industrial production of benzoic acid began with the hydrolysis of benzotrichloride, but this method has been largely superseded by the catalytic oxidation of toluene. ymerdigital.comchemeurope.com This more environmentally friendly process has made benzoic acid and its derivatives readily available for a wide range of applications. chemeurope.com
Research into benzoic acid derivatives has evolved from basic structural and reactivity studies to encompass a wide range of applications in materials science and medicinal chemistry. acs.org The ability to synthesize a vast library of derivatives has allowed for the systematic investigation of structure-activity relationships, leading to the development of compounds with tailored properties for specific applications. nih.govacs.org The ongoing research in this field continues to uncover new synthetic methodologies and novel biological activities, ensuring the continued importance of this class of compounds in scientific inquiry. preprints.orgnih.gov
Compound Information Table
| Compound Name | CAS Number | Molecular Formula |
| This compound | 808123-00-4 | C9H8O5 |
| Benzoic acid | 65-85-0 | C7H6O2 |
| 3-Hydroxybenzoic acid | 99-06-9 | C7H6O3 |
| Methyl 3-hydroxybenzoate | 19438-10-9 | C8H8O3 |
| 3-Methoxybenzoic acid | 586-38-9 | C8H8O3 |
| 4-Hydroxy-3-(methoxycarbonyl)benzoic acid | 41684-11-1 | C9H8O5 |
| 3-Methoxy-4-hydroxybenzoic acid | 645-08-9 | C8H8O4 |
| Methyl 4-hydroxy-3-methoxybenzoate | 3943-74-6 | C9H10O4 |
| 3-Hydroxy-4-methylbenzoic acid | 586-30-1 | C8H8O3 |
| 4-Hydroxy-3-methylbenzoic acid | 499-76-3 | C8H8O3 |
| 3-Methoxy-4-(methoxycarbonyl)benzoic acid | 137838-89-2 | C10H10O5 |
Properties
CAS No. |
808123-00-4 |
|---|---|
Molecular Formula |
C9H8O5 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Hydroxy 4 Methoxycarbonyl Benzoic Acid and Its Precursors
Esterification Pathways and Optimization for Methoxycarbonyl Group Introduction
The introduction of a methoxycarbonyl group is a critical step in the synthesis of 3-hydroxy-4-(methoxycarbonyl)benzoic acid. A common and direct approach is the Fischer esterification of the corresponding carboxylic acid precursor, 3-hydroxy-4-carboxybenzoic acid. This reaction typically involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. rasayanjournal.co.in
For instance, 3-hydroxybenzoic acid can be esterified using methanol and concentrated sulfuric acid over an 8-hour period to produce 3-hydroxy methyl benzoate. rasayanjournal.co.in Similarly, 3-methoxy-4-hydroxybenzoic acid can be converted to its methyl ester, methyl 4-hydroxy-3-methoxybenzoate, by reacting it with thionyl chloride in methanol at room temperature. mdpi.com Another method involves refluxing 4-hydroxy-3-methoxybenzoic acid in dry methanol with a catalytic amount of p-toluenesulfonic acid monohydrate for 24 hours. nih.gov
Optimization of esterification often focuses on maximizing yield and minimizing side reactions. A significant challenge in the esterification of hydroxybenzoic acids is the competition between the esterification of the carboxyl group and the O-alkylation of the hydroxyl group. google.com To circumvent this, processes have been developed that involve reacting the hydroxybenzoic acid with a halocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine as a catalyst. google.com
Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Hydroxybenzoic acid | Methanol, Conc. H₂SO₄ | 8 hours | 3-Hydroxy methyl benzoate | rasayanjournal.co.in |
| 3-Methoxy-4-hydroxybenzoic acid | Thionyl chloride, Methanol | Room temperature, 2 hours | Methyl 4-hydroxy-3-methoxybenzoate | mdpi.com |
| 4-Hydroxy-3-methoxybenzoic acid | Methanol, p-toluenesulfonic acid monohydrate | Reflux, 24 hours | 4-Hydroxy-3-methoxybenzoic acid methyl ester | nih.gov |
| Hydroxybenzoic acid | Halocarbon, Non-quaternizable tertiary amine | Homogeneous liquid phase | Ester of hydroxybenzoic acid | google.com |
Hydroxylation and Carboxylation Strategies for Aromatic Ring Functionalization
The introduction of hydroxyl and carboxyl groups onto an aromatic ring is fundamental to the synthesis of precursors for this compound.
Hydroxylation:
Direct hydroxylation of benzoic acids to phenols can be challenging, often requiring harsh conditions. researchgate.net However, recent advancements have enabled the decarboxylative hydroxylation of benzoic acids under milder conditions. nih.govresearchgate.net This method utilizes a photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates to generate aryl radicals, which are then captured by copper to form the phenol (B47542). nih.govresearchgate.net This process can be conducted at temperatures as low as 35°C. researchgate.netnih.gov
Metabolic processes in microorganisms also offer a route for hydroxylation. For example, 4-hydroxybenzoic acid hydroxylase can catalyze the oxidation of 4-hydroxybenzoic acid at the 3-position to produce protocatechuic acid. google.com The mechanism of metabolic aromatic-ring hydroxylation often proceeds through an arene oxide intermediate that rearranges to the arenol (B1447636) product. nih.gov
Carboxylation:
The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols. nih.govresearchgate.net This reaction typically involves treating a phenoxide with carbon dioxide under high pressure and temperature to introduce a carboxylic acid group onto the aromatic ring. nih.govresearchgate.net For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) can be synthesized via the Kolbe reaction by first treating phenol with sodium carbonate, followed by reaction with carbon dioxide. youtube.com
Multi-Step Synthesis from Readily Available Aromatic Feedstocks
The synthesis of this compound and its precursors can be achieved through multi-step sequences starting from simple aromatic compounds like benzene (B151609) or toluene. youtube.comstackexchange.com These syntheses often involve a combination of nitration, reduction, diazotization, and oxidation reactions.
A synthetic route to 3-hydroxybenzoic acid, a precursor, can start with the nitration of benzene, followed by reduction of the nitro group to an amine. The resulting aniline (B41778) can then be converted to a diazonium salt, which is subsequently hydrolyzed to phenol. Finally, a Kolbe-Schmitt reaction can introduce the carboxylic acid group. youtube.com
Another example is the synthesis of bosutinib, which starts from 3-methoxy-4-hydroxybenzoic acid. This multi-step process includes esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination reactions. mdpi.com Similarly, gefitinib (B1684475) synthesis can begin with methyl 3-hydroxy-4-methoxybenzoate and involves alkylation, nitration, reduction, cyclization, and chlorination steps. nih.gov
Regioselective Functionalization Approaches
Achieving the correct substitution pattern on the aromatic ring is crucial. Regioselectivity is often controlled by the directing effects of existing substituents. For example, in the synthesis of salicylic acid, the hydroxyl group of phenol directs the incoming carboxyl group to the ortho position during the Kolbe-Schmitt reaction. youtube.com
In more complex syntheses, protecting groups may be necessary to achieve the desired regioselectivity. For instance, to synthesize 4-hydroxybenzoic acid, one might need to protect the hydroxyl group of a brominated phenol before performing a Grignard reaction and subsequent carboxylation. youtube.com Supramolecular strategies, such as using urea-substituted cyclopentadienyl (B1206354) rhodium catalysts, can also achieve regioselective C-H olefination of benzoic acid derivatives through hydrogen bonding interactions that direct the catalyst to a specific position. nih.gov
Catalyst Systems in Synthetic Transformations
Catalysts play a pivotal role in many of the synthetic steps.
Esterification: Strong acids like sulfuric acid or p-toluenesulfonic acid are common catalysts for Fischer esterification. rasayanjournal.co.innih.gov
Hydroxylation: Copper-based catalysts are employed in the decarboxylative hydroxylation of benzoic acids. nih.govresearchgate.net Palladium catalysts have also been used for the coupling of hydroxide (B78521) with aryl halides. sioc.ac.cn
C-H Functionalization: Rhodium(III)-cyclopentadienyl catalysts, particularly those with urea-functionalized ligands, have been shown to accelerate the ortho-C−H olefination of benzoic acid derivatives. nih.gov
Green Chemistry: Urea and its derivatives can act as hydrogen bonding catalysts, possessing both acidic and basic properties. nih.gov
Table 2: Catalyst Systems in the Synthesis of Benzoic Acid Derivatives
| Reaction | Catalyst | Function | Reference |
|---|---|---|---|
| Fischer Esterification | Sulfuric acid, p-toluenesulfonic acid | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. | rasayanjournal.co.innih.gov |
| Decarboxylative Hydroxylation | Copper(I) and Copper(II) salts | Facilitate photoinduced ligand-to-metal charge transfer for radical generation. | nih.govresearchgate.net |
| C-H Olefination | Rhodium(III)-cyclopentadienyl catalysts | Directs functionalization to the ortho position through hydrogen bonding. | nih.gov |
| General Acid/Base Catalysis | Urea derivatives | Act as hydrogen bonding catalysts. | nih.gov |
Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives
The principles of green chemistry aim to design chemical processes that are environmentally benign. wjpmr.com Key principles include waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. acs.org
In the context of benzoic acid derivative synthesis, green chemistry approaches are being explored. For example, the Schotten-Baumann reaction for benzoylation can be performed in an aqueous environment at room temperature, aligning with green chemistry principles. brazilianjournals.com.brbrazilianjournals.com.br The use of enzymes as specific catalysts can reduce the need for protecting groups, a key aspect of the "reduce derivatives" principle. acs.org
The utilization of renewable feedstocks is another cornerstone of green chemistry. acs.org Lignin-based benzoic acid derivatives are being investigated as sustainable starting materials for the synthesis of active pharmaceutical ingredients. rsc.org Additionally, microbial synthesis offers a green alternative to traditional chemical methods. For example, Escherichia coli has been engineered to produce 4-hydroxybenzoic acid from L-tyrosine through a multi-enzyme cascade. nih.govresearchgate.net This biocatalytic approach avoids the high temperatures, pressures, and toxic catalysts associated with conventional methods like the Kolbe-Schmitt reaction. nih.govresearchgate.net
Systematic Chemical Derivatization and Analog Synthesis
Synthesis of Novel Esters and Ethers of 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid
The presence of both a hydroxyl and a carboxyl group on the benzene (B151609) ring of this compound offers multiple avenues for derivatization. The synthesis of novel esters and ethers has been a primary focus, aiming to modulate the compound's physicochemical properties and biological activity.
Esterification of the carboxylic acid group is a common strategy. For instance, the reaction of this compound with various alcohols in the presence of a suitable catalyst can yield a library of ester derivatives. A study on the synthesis of novel 3-hydroxy benzoic acid hybrid derivatives utilized dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification with different aromatic and substituted aromatic acids. rasayanjournal.co.in This approach highlights a combinatorial method to generate a variety of ester derivatives for further evaluation. rasayanjournal.co.in
Similarly, the hydroxyl group can be targeted for etherification. Alkylation of the hydroxyl group can be achieved using various alkyl halides in the presence of a base. A notable example is the synthesis of methyl 4-(3-chloropropoxy)-3-methoxybenzoate, an intermediate in the synthesis of the tyrosine kinase inhibitor bosutinib. mdpi.com This reaction involves the alkylation of the hydroxyl group of methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane. mdpi.com Another approach involves using cesium carbonate as a base in N,N-dimethylformamide (DMF) for the etherification of methyl vanillate (B8668496) with propyl bromide, yielding methyl 3-methoxy-4-propoxybenzoate. chemicalbook.com
These synthetic strategies are summarized in the table below:
| Derivative Type | Reactants | Reagents/Conditions | Product | Reference |
| Ester | 3-Hydroxy methyl benzoate, Aromatic/Substituted aromatic acid | DCC, DMAP, Pyridine (B92270), Dichloromethane, Room Temperature | Novel ester/hybrid derivative | rasayanjournal.co.in |
| Ether | Methyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropane | Base | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | mdpi.com |
| Ether | Methyl vanillate, Propyl bromide | Cesium carbonate, N,N-dimethylformamide, 100 °C | Methyl 3-methoxy-4-propoxybenzoate | chemicalbook.com |
Amidation and Peptide Coupling Strategies Utilizing the Carboxyl Group
The carboxyl group of this compound is a key functional handle for amidation and peptide coupling reactions, enabling the formation of amide bonds with various amines and amino acids. These reactions are fundamental in the synthesis of peptidomimetics and other complex molecules with potential biological activities.
A general and widely used method for amide bond formation involves the activation of the carboxylic acid. researchgate.net This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. researchgate.net Reagents like thionyl chloride are commonly employed for the synthesis of acyl chlorides from carboxylic acids. researchgate.net
Peptide coupling reagents are instrumental in facilitating the formation of peptide bonds under mild conditions, minimizing side reactions and preserving the stereochemistry of the amino acids. While specific examples utilizing this compound in peptide coupling are not detailed in the provided search results, the general principles of peptide coupling are applicable. These reactions typically involve the activation of the carboxyl group of an N-protected amino acid, followed by reaction with the amino group of another amino acid or peptide. nih.gov The hydroxyl group on the benzoic acid scaffold may require protection depending on the coupling conditions to prevent unwanted side reactions.
The synthesis of various amide derivatives often involves coupling the benzoic acid moiety with different amines. For instance, research on the synthesis of novel 3-(6-Methoxycarbonylamino-pyridine-3-ylethynyl)-4-methyl-benzoic acid methyl ester involved the coupling of different molecular fragments, showcasing the versatility of the benzoic acid core in forming complex amide structures. bepls.com
Modifications of the Hydroxyl Group: Alkylation, Acylation, and Glycosylation
The hydroxyl group of this compound serves as a versatile site for various chemical modifications, including alkylation, acylation, and glycosylation. These transformations can significantly alter the molecule's properties, influencing its solubility, lipophilicity, and interaction with biological targets.
Alkylation: As previously mentioned in the context of ether synthesis, alkylation of the hydroxyl group is a common modification. This reaction typically involves treating the parent compound with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. A prominent example is the synthesis of an intermediate for bosutinib, where the hydroxyl group of a 3-methoxy-4-hydroxybenzoic acid derivative is alkylated. mdpi.com
Acylation: Acylation introduces an acyl group to the hydroxyl moiety, forming an ester linkage. This can be achieved using acyl chlorides or anhydrides in the presence of a base. This modification can serve as a protecting group strategy or as a means to introduce new functionalities.
Glycosylation: The attachment of sugar moieties to the hydroxyl group, known as glycosylation, can enhance the aqueous solubility and bioavailability of the parent compound. 3-Hydroxybenzoic acid itself has been reported to have glucosylating activity. rasayanjournal.co.in This suggests that this compound could also be a substrate for glycosyltransferases or be chemically glycosylated to produce various glycosides.
The following table summarizes these modifications:
| Modification | General Reactants | General Reagents/Conditions | Resulting Functional Group | Reference |
| Alkylation | Alkyl halide, Base | Varies (e.g., K2CO3, Cs2CO3) | Ether | mdpi.comchemicalbook.com |
| Acylation | Acyl chloride/anhydride, Base | Varies (e.g., Pyridine) | Ester | rasayanjournal.co.in |
| Glycosylation | Activated sugar donor | Glycosyltransferase or chemical coupling | Glycoside | rasayanjournal.co.in |
Incorporation into Complex Molecular Architectures and Hybrid Compounds
The scaffold of this compound is a valuable building block for the synthesis of more complex molecular architectures and hybrid compounds. Its functional groups allow for its integration into larger molecules through various chemical reactions.
One significant example is its use in the synthesis of bosutinib, a potent inhibitor of Src and Abl kinases. mdpi.com The synthesis starts from 3-methoxy-4-hydroxybenzoic acid, a closely related derivative, and involves a series of reactions including esterification, alkylation, nitration, reduction, and cyclization to construct the final complex quinoline-based structure. mdpi.com
Furthermore, the principles of combinatorial synthesis can be applied to generate libraries of hybrid molecules. By combining the 3-hydroxybenzoic acid core with other pharmacologically active moieties, novel compounds with potentially synergistic or enhanced biological activities can be created. rasayanjournal.co.in For example, the Sonogashira coupling reaction has been employed to link a substituted pyridine to a benzoic acid derivative, creating a complex molecule with potential antimicrobial properties. bepls.com
The encapsulation of derivatives of 3-hydroxybenzoic acid within cyclodextrins represents another form of creating complex architectures. Studies have shown that molecules like 4-hydroxy-3-methoxybenzoic acid can form inclusion complexes with cyclodextrins, where the guest molecule is encapsulated within the host cavity. nih.gov This can improve the solubility and stability of the guest molecule.
Structure-Activity Relationship (SAR) Studies in Designed Analogues (Conceptual Framework)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, a systematic SAR study would involve synthesizing a series of derivatives with specific structural modifications and evaluating their biological effects.
A conceptual framework for SAR studies on these analogues would focus on several key aspects:
Role of the Hydroxyl Group: The position and presence of the hydroxyl group are often critical for activity. Studies on other phenolic compounds have shown that the degree and position of hydroxylation significantly impact their antioxidant properties. nih.gov For instance, the activity of dihydroxybenzoic acids varies depending on the relative positions of the hydroxyl groups. nih.gov SAR studies would involve synthesizing analogues where the hydroxyl group is moved to different positions on the ring, or replaced with other functional groups like a methoxy (B1213986) or amino group, to probe its importance in target binding.
Influence of the Carboxyl Group and its Derivatives: The carboxylic acid group, or its ester and amide derivatives, can influence the molecule's polarity, acidity, and ability to form hydrogen bonds. Converting the carboxylic acid to various esters or amides would modulate its pharmacokinetic properties and could impact its interaction with biological targets. iomcworld.com
Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the benzene ring can affect the electronic properties and steric profile of the molecule. researchgate.net This can lead to changes in binding affinity and selectivity for a particular biological target.
By systematically modifying these structural features and correlating the changes with biological activity, a comprehensive SAR model can be developed. This model would be invaluable for the rational design of more potent and selective analogues of this compound for various applications.
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-hydroxy-4-methoxybenzoic acid, in DMSO-d6 shows characteristic signals that can be used to infer the structure of 3-hydroxy-4-(methoxycarbonyl)benzoic acid. For instance, the aromatic protons would appear as distinct multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The hydroxyl proton would likely present as a broad singlet, the chemical shift of which is dependent on concentration and temperature. The methoxy (B1213986) protons would give rise to a sharp singlet around 3.8-3.9 ppm. chemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, 3-hydroxy-4-methoxybenzoic acid, the carboxyl carbon would resonate significantly downfield, typically above 165 ppm. The carbons of the aromatic ring would appear in the range of 110-160 ppm, with their specific shifts influenced by the attached functional groups. The methoxy carbon would be observed further upfield, generally around 55-60 ppm. rsc.orgchemicalbook.com
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. A COSY spectrum would reveal the coupling between adjacent aromatic protons, aiding in their specific assignment. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl H | ~13.0 (broad s) | - |
| Aromatic H (position 2) | ~7.5 (d) | ~115 |
| Aromatic H (position 5) | ~7.0 (d) | ~120 |
| Aromatic H (position 6) | ~7.7 (dd) | ~125 |
| Methoxy H | ~3.9 (s) | ~52 |
| Carboxyl C | - | ~167 |
| Methoxycarbonyl C | - | ~165 |
| Aromatic C-1 | - | ~130 |
| Aromatic C-3 | - | ~158 |
| Aromatic C-4 | - | ~122 |
Note: These are predicted values based on known data for structurally similar compounds and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Molecular Vibrations
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.infospectroscopyonline.com The C=O stretching vibration of the carboxylic acid would appear around 1700-1680 cm⁻¹, while the C=O stretch of the ester would be at a slightly higher wavenumber, typically 1720-1700 cm⁻¹. docbrown.inforesearchgate.net The C-O stretching vibrations for the carboxylic acid and ester groups would be observed in the 1320-1210 cm⁻¹ region. docbrown.info Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and out-of-plane bending vibrations can provide information about the substitution pattern of the benzene (B151609) ring. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations are also prominent in the Raman spectrum. Aromatic ring vibrations, which often give strong Raman signals, would be observed in the 1600-1400 cm⁻¹ region. The symmetric breathing mode of the benzene ring is a particularly strong and characteristic Raman band.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 3300-2500 (broad) |
| Aromatic C-H | Stretch | 3100-3000 |
| Carboxylic Acid C=O | Stretch | 1700-1680 |
| Ester C=O | Stretch | 1720-1700 |
| Aromatic C=C | Stretch | 1600-1450 |
| Carboxylic Acid/Ester C-O | Stretch | 1320-1210 |
| O-H | Bend (out-of-plane) | 960-900 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₉H₈O₅), the expected molecular weight is approximately 196.16 g/mol . cymitquimica.comscbt.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196. The fragmentation pattern would likely involve the loss of small, stable molecules. A common fragmentation pathway for benzoic acid derivatives is the loss of a hydroxyl radical (•OH, 17 amu) or a carboxyl group (•COOH, 45 amu). For this specific compound, the loss of the methoxy group (•OCH₃, 31 amu) from the ester is also a probable fragmentation. The loss of carbon dioxide (CO₂, 44 amu) is a characteristic fragmentation for benzoic acids. vu.edu.au Analysis of these fragment ions helps to confirm the presence of the different functional groups and their arrangement in the molecule.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation Techniques
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of a compound and for separating it from impurities. A reversed-phase HPLC method would be suitable for this compound.
A typical HPLC system would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphoric acid or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). vu.edu.aulongdom.org A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation of the target compound from any starting materials, byproducts, or degradation products. rsc.org Detection is commonly performed using a UV detector, set at a wavelength where the analyte has strong absorbance, which for this compound would be in the UV region. rsc.org The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.
X-ray Crystallography in the Determination of Solid-State Molecular Conformation (if available for related compounds)
Theoretical and Computational Chemistry Studies of 3 Hydroxy 4 Methoxycarbonyl Benzoic Acid and Its Derivatives
Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-hydroxy-4-(methoxycarbonyl)benzoic acid. These computational methods provide insights into the distribution of electrons within the molecule and how it is likely to behave in chemical reactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For derivatives of benzoic acid, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the aromatic ring. nih.gov For instance, in a study of 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energy values were calculated to be -6.82 eV and -1.82 eV, respectively, resulting in a band gap of 5.0 eV, which indicates a stable molecular structure. actascientific.com Molecules with a small HOMO-LUMO gap are generally considered "soft" and more reactive, while those with a large gap are termed "hard" and less reactive. researchgate.net The presence of electron-donating or electron-withdrawing groups can significantly alter the energies of the frontier orbitals and, consequently, the reactivity of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and yellow regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. researchgate.net Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net
In molecules containing electronegative atoms like oxygen, these atoms usually create regions of negative potential. For instance, in derivatives of benzoic acid, the oxygen atoms of the carboxyl and hydroxyl groups are expected to be surrounded by negative potential. researchgate.netwolfram.com The MEP map can thus provide a clear visual representation of where a molecule is most likely to interact with other chemical species. The reliability of MEP maps can be tested by comparing them with results from higher-level ab initio calculations. nih.gov
Global and Local Chemical Reactivity Descriptors
Global and local chemical reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Global descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), describe the reactivity of the molecule as a whole.
Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from an equilibrium system. It is related to the molecule's electronegativity.
Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. actascientific.com
Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
Local reactivity descriptors, such as the Fukui function, provide information about the reactivity of specific atomic sites within the molecule. The condensed Fukui function can predict which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. The influence of solvent on these reactivity descriptors can also be studied using models like the Polarizable Continuum Model (PCM). researchgate.net
Table 1: Calculated Quantum Molecular Descriptors for a Benzoic Acid Derivative (Note: The following data is for 4-(carboxyamino)-benzoic acid and serves as an illustrative example of the types of descriptors calculated for benzoic acid derivatives.)
| Descriptor | Value |
| HOMO Energy | -6.82 eV |
| LUMO Energy | -1.82 eV |
| Energy Gap | 5.00 eV |
| Ionization Potential (I) | 6.82 eV |
| Electron Affinity (A) | 1.82 eV |
| Global Hardness (η) | 2.50 |
| Global Softness (S) | 0.40 |
| Chemical Potential (μ) | -4.32 eV |
| Electronegativity (χ) | 4.32 eV |
| Electrophilicity Index (ω) | 3.73 |
Data sourced from a study on 4-(carboxyamino)-benzoic acid. actascientific.com
Conformational Analysis and Energy Landscapes
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For a molecule like this compound, rotation around single bonds, such as the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond of the methoxycarbonyl group, can lead to different spatial arrangements.
Computational methods can be used to explore the potential energy surface of the molecule, identifying energy minima that correspond to stable conformers and transition states that represent the energy barriers between them. This analysis helps in understanding the flexibility of the molecule and which conformations are most likely to be present under different conditions. For example, in a study of related benzoic acid derivatives, the stability of different conformers was investigated to understand their inclusion in cyclodextrin (B1172386) cavities. nih.gov
Prediction of Spectroscopic Properties (e.g., Theoretical NMR and IR Shifts)
Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental spectra.
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculated shifts are often linearly correlated with experimental values, allowing for reliable predictions. researchgate.net Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net For instance, the vibrational frequencies of the carboxylic and hydroxyl groups in benzoic acid derivatives are of particular interest. researchgate.net
Non-Linear Optical (NLO) Properties Theoretical Evaluation
A comprehensive search of scientific literature and computational chemistry databases for theoretical evaluations of the non-linear optical (NLO) properties of this compound did not yield specific studies on this particular compound. While theoretical investigations into the NLO properties of various benzoic acid derivatives have been conducted, data focusing explicitly on this compound, including calculations of its hyperpolarizability, dipole moment, and polarizability, are not available in the surveyed resources.
The study of NLO properties in organic molecules is a significant area of research, driven by the potential applications of these materials in technologies such as optical switching, frequency conversion, and data storage. pnrjournal.com Theoretical and computational methods, particularly Density Functional Theory (DFT), are crucial tools for predicting and understanding the NLO behavior of molecules. medjchem.com These methods allow for the calculation of key parameters that govern NLO responses, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO activity.
Investigations into related benzoic acid derivatives often explore how different substituent groups and their positions on the benzene ring influence the molecule's electronic structure and, consequently, its NLO properties. For instance, studies on other derivatives highlight the role of intramolecular charge transfer from electron-donating to electron-accepting groups in enhancing the hyperpolarizability. medjchem.com The presence of both a hydroxyl (-OH) and a methoxycarbonyl (-COOCH₃) group on the benzoic acid backbone of the target compound suggests potential for NLO activity, but without specific computational studies, this remains a hypothesis.
Typically, a theoretical evaluation of NLO properties would involve the following:
Geometry Optimization: Determining the most stable molecular structure using a specified level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.net
Calculation of NLO Properties: Computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using the optimized geometry. icm.edu.pl
Analysis of Molecular Orbitals: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the electronic transitions that contribute to the NLO response. icm.edu.pl
The results of such calculations are often presented in detailed tables, providing quantitative data on the various components of the polarizability and hyperpolarizability tensors. However, due to the absence of such studies for this compound, no such data can be presented here.
Further experimental and theoretical research would be required to elucidate the NLO properties of this compound and to determine its potential for use in NLO applications.
Mechanistic Investigations of Biological Interactions in Vitro and in Silico
Molecular Docking and Binding Affinity Predictions with Biological Targets (Conceptual Framework)
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique can forecast the binding mode and affinity of a ligand, such as 3-hydroxy-4-(methoxycarbonyl)benzoic acid, to the active site of a target protein. The functional groups of the compound—a hydroxyl group, a carboxylic acid, and a methoxycarbonyl group—would be key determinants in its potential interactions, capable of forming hydrogen bonds and other electrostatic interactions with amino acid residues in a protein's binding pocket.
However, a review of available literature reveals no specific molecular docking studies or binding affinity predictions have been published for this compound against any biological targets.
In Vitro Enzyme Inhibition and Receptor Binding Studies
In vitro studies are essential for determining a compound's direct effect on specific biological molecules. Enzyme inhibition assays measure the ability of a compound to reduce the activity of a particular enzyme, while receptor binding assays determine its affinity for a specific receptor. For a compound like this compound, its structural features suggest it could potentially interact with various enzymes or receptors.
Despite this potential, there are no specific published in vitro studies detailing the enzyme inhibition or receptor binding profile of this compound. Research has been conducted on derivatives of its parent molecule, p-hydroxybenzoic acid, which have been shown to act as substrates or inhibitors for enzymes like Coq2, which is involved in coenzyme Q biosynthesis. frontiersin.org However, these findings are not directly applicable to the subject compound.
Cellular Pathway Modulation in Controlled In Vitro Systems
Investigating how a compound modulates cellular pathways provides insight into its broader biological effects within a cell. This involves treating cell cultures with the compound and observing changes in signaling cascades, gene expression, or other cellular processes.
There are no available studies on the modulation of any cellular pathways by this compound in controlled in vitro systems. For context, extensive research on a structurally related isomer, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) , has shown that it targets the Akt/NFκB cell survival signaling pathway in prostate cancer cells. nih.gov Similarly, another isomer, 2-hydroxy-4-methoxy benzoic acid (HMBA) , has been found to affect the p-ERK pathway in melanoma cells. phcog.com These findings highlight the types of pathways that substituted benzoic acids can influence, but specific data for this compound is absent from the scientific literature.
Antimicrobial and Cytotoxic Activity Studies in Cell Culture Models
The antimicrobial potential of a compound is typically assessed by its ability to inhibit the growth of various bacterial and fungal strains in culture. Cytotoxicity studies, often conducted on cancer cell lines, evaluate a compound's ability to induce cell death. Phenolic acids and their derivatives are widely studied for these properties. rasayanjournal.co.indergipark.org.tr
Specific data on the antimicrobial or cytotoxic activity of this compound is not available. Studies on its parent compound, 3-hydroxybenzoic acid , and its derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.in General studies on benzoic acid have also explored its cytotoxic effects across various cancer cell lines. dergipark.org.tr However, without direct testing, these properties cannot be attributed to this compound.
Elucidation of Molecular Mechanisms of Action (e.g., Akt/NFκB signaling pathways)
Elucidating a compound's molecular mechanism of action involves identifying the specific molecular interactions through which it produces its biological effects. This often follows initial findings of biological activity. For example, the Akt/NFκB signaling pathway is a critical regulator of cell survival, and its inhibition is a key target in cancer therapy. nih.gov
No studies have been published that elucidate the molecular mechanism of action for this compound. The detailed mechanistic work on the related isomer, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) , has shown that it can inhibit Akt kinase activity and reduce the transcriptional activity of NFκB, leading to apoptosis in cancer cells. nih.gov This provides a model for how a similar compound might act, but it remains speculative without direct evidence for this compound.
Data Tables
Due to the lack of specific research findings for this compound in the reviewed literature, no data tables for biological activity can be generated.
Role As a Key Synthetic Intermediate and Building Block in Complex Chemical Syntheses
Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals (Non-Clinical Focus)
The structural motif of a substituted benzoic acid is prevalent in a wide array of pharmacologically active compounds and agrochemicals. 3-Hydroxy-4-(methoxycarbonyl)benzoic acid serves as a key intermediate in the synthesis of such molecules due to the presence of its three distinct functional groups, which can be selectively modified.
Research in medicinal chemistry has explored the use of related hydroxybenzoic acid derivatives in the development of novel therapeutic agents. For instance, derivatives of 3-hydroxybenzoic acid have been investigated for their potential antimicrobial, anti-inflammatory, and antioxidant properties. hmdb.carasayanjournal.co.in The core structure of this compound can be elaborated through various chemical transformations to generate libraries of compounds for biological screening.
A notable example of a related compound's application is the use of 3-methoxy-4-hydroxybenzoic acid in the synthesis of Bosutinib, a tyrosine kinase inhibitor. chemicalbook.commdpi.com The synthesis involves a series of reactions including esterification, alkylation, nitration, reduction, cyclization, and amination, highlighting the utility of the substituted benzoic acid core in building complex APIs. chemicalbook.commdpi.com While not the exact starting material, this demonstrates the potential of this compound to serve in similar synthetic campaigns for kinase inhibitors or other targeted therapies.
In the realm of agrochemicals, hydroxybenzoic acid derivatives are known to form the basis of certain pesticides and herbicides. google.com The formation of crystalline complexes between 4-hydroxybenzoic acid and selected pesticides has been shown to modify the physicochemical properties of the active ingredients, which can be advantageous for formulation and delivery. google.com Although specific examples utilizing this compound are not extensively documented in non-clinical agrochemical research, its structural similarity to known agrochemical precursors suggests its potential as a valuable synthetic intermediate in this field. Patents have been filed for crystalline complexes of 4-hydroxybenzoic acid with pesticides, indicating the relevance of this class of compounds in agrochemical formulations. google.com
Integration into Polymer and Materials Science Research (e.g., Monomer, Ligand)
The bifunctional nature of this compound makes it an attractive candidate for applications in polymer chemistry and materials science. The presence of a carboxylic acid and a hydroxyl group allows it to act as a monomer in polycondensation reactions, leading to the formation of polyesters and other polymers with specific functionalities.
Hydroxybenzoic acids are known to be used in the production of liquid crystal polymers (LCPs), which are a class of high-performance thermoplastics with exceptional thermal and mechanical properties. The rigid aromatic core of this compound could be incorporated into polymer backbones to enhance their rigidity and thermal stability. While specific patents for the use of this compound in LCPs are not prominent, the general use of hydroxybenzoic acids as monomers is well-established.
Furthermore, the carboxylic acid and hydroxyl groups can serve as coordination sites for metal ions, making this compound a potential ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. google.com These materials have garnered significant interest due to their porous structures and potential applications in gas storage, catalysis, and sensing. A patent has been filed describing a process for producing 3-hydroxy-4-aminobenzoic acids, which are noted as being useful as monomers for polybenzoxazole (PBO), an engineering plastic with excellent heat resistance and mechanical strength. google.com This highlights the potential of similarly substituted benzoic acids in advanced materials.
Utility in the Construction of Natural Product Analogues
Natural products are a rich source of inspiration for the development of new drugs and biological probes. The synthesis of natural product analogues allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. The substituted benzoic acid moiety is a common feature in a variety of natural products.
While direct examples of the use of this compound in the synthesis of natural product analogues are not extensively reported, its structural features make it a plausible starting material for such endeavors. For instance, the synthesis of hybrid molecules by linking different pharmacophores is a common strategy in medicinal chemistry to enhance biological activity. researchgate.net Derivatives of 3-hydroxybenzoic acid have been used to create hybrid compounds with potential antibacterial properties. rasayanjournal.co.in
The synthesis of bis-tetronic acid derivatives, which are present in various natural products, has been achieved through reactions involving substituted benzaldehydes. This suggests that this compound could be chemically modified to an aldehyde and then utilized in similar synthetic routes to access complex natural product-like scaffolds. The ability to selectively manipulate the carboxylic acid, hydroxyl, and ester functionalities of this compound provides a strategic advantage in the multi-step synthesis of intricate natural product analogues.
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 3-hydroxy-4-(methoxycarbonyl)benzoic acid and its derivatives. While traditional methods may involve multiple steps with potentially harsh reagents, newer approaches could leverage advancements in green chemistry. rasayanjournal.co.in This includes the use of biocatalysts, such as microorganisms or isolated enzymes, to carry out specific transformations with high selectivity and under mild conditions. google.com For instance, research into the microbial hydroxylation of 4-aminobenzoic acid to produce 3-hydroxy-4-aminobenzoic acid suggests a potential pathway for greener synthesis. google.com Additionally, exploring flow chemistry processes could lead to higher yields, improved safety, and easier scalability of the synthesis. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would also contribute to a more sustainable and cost-effective production process.
Exploration of Uncharted Biological Activities and Molecular Targets (In Vitro)
The structural motifs present in this compound suggest a wide range of potential biological activities that remain largely unexplored. Its similarity to other bioactive benzoic acid derivatives warrants a comprehensive screening against various biological targets. For example, derivatives of hydroxybenzoic acids have demonstrated a broad spectrum of activities, including antimicrobial, antioxidant, anti-inflammatory, and even antiviral properties. rasayanjournal.co.inglobalresearchonline.netresearchgate.net
Future in vitro studies should investigate the potential of this compound and its analogs as:
Antimicrobial agents: Testing against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains, could reveal novel antibiotic or antifungal activities. nih.gov The presence of both a hydroxyl and a carboxylic acid group could contribute to its ability to disrupt microbial membranes or inhibit essential enzymes.
Enzyme inhibitors: Many enzymes have active sites that can accommodate small aromatic molecules. Screening against key enzymes involved in disease pathways, such as kinases, proteases, or oxidoreductases, could identify new therapeutic leads. For instance, derivatives of similar structures have been investigated as kinase inhibitors for cancer therapy. mdpi.com
Antioxidants: The phenolic hydroxyl group suggests potential radical-scavenging activity. In vitro assays could quantify its ability to neutralize various reactive oxygen species and protect cells from oxidative stress.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. Molecular modeling techniques can be employed to predict the biological activity and physicochemical properties of novel derivatives before their synthesis, saving time and resources.
Key areas for computational investigation include:
Quantitative Structure-Activity Relationship (QSAR) studies: By building models that correlate the structural features of a series of derivatives with their biological activity, researchers can identify the key molecular properties that govern their function.
Molecular docking: This technique can predict how this compound derivatives bind to the active sites of specific protein targets. This can help in understanding the mechanism of action and in designing more potent and selective inhibitors.
Density Functional Theory (DFT) calculations: DFT can be used to study the electronic structure and reactivity of the molecule, providing insights into its chemical behavior and potential for participating in various reactions. nih.gov
Integration into Supramolecular Chemistry and Nanotechnology (Conceptual Framework)
The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an attractive building block for the construction of supramolecular assemblies and nanomaterials.
Conceptual frameworks for future research in this area include:
Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form extended, porous structures known as MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Liquid Crystals: The rigid aromatic core of the molecule is a common feature in liquid crystalline materials. By modifying the structure, for example by adding long alkyl chains, it may be possible to design new liquid crystals with specific optical or electronic properties. nih.gov
Self-Assembled Monolayers (SAMs): The carboxylic acid can be used to anchor the molecule to various surfaces, forming well-ordered SAMs. These could be used to modify the surface properties of materials for applications in sensors, electronics, and biocompatible coatings.
Expanding Applications in Catalysis and Materials Science
The functional groups of this compound provide handles for its incorporation into a variety of materials and for its use in catalysis.
Future research could explore its potential as:
A monomer for polymer synthesis: The di-functional nature of the molecule (hydroxyl and carboxylic acid groups) allows it to be used as a monomer in the synthesis of polyesters and other polymers. These polymers could have unique properties due to the presence of the pendant methoxycarbonyl group.
A ligand for catalysis: The molecule can act as a ligand for transition metal catalysts. The electronic properties of the ligand can be tuned by modifying the substituents on the aromatic ring, which in turn can influence the activity and selectivity of the catalyst.
A component of functional materials: The molecule could be incorporated into materials such as dyes, pigments, or photoactive materials. For example, the phenolic group can be important for the properties of certain dyes.
Q & A
Q. What are the recommended synthetic methodologies for 3-hydroxy-4-(methoxycarbonyl)benzoic acid?
- Methodological Answer: The compound can be synthesized via esterification of 3,4-dihydroxybenzoic acid using methyl chloroformate under controlled alkaline conditions (pH 8–9). Alternatively, regioselective protection of the hydroxyl group with a methoxycarbonyl moiety can be achieved using carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane eluent) is critical to track intermediate formation .
Q. How can the purity and structural integrity of this compound be validated in laboratory settings?
- Methodological Answer: Use a combination of HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) and FT-IR (to confirm ester C=O stretching at ~1720 cm⁻¹ and hydroxyl O-H at ~3200 cm⁻¹). 1H NMR (DMSO-d6) should show distinct peaks: a singlet for the methoxycarbonyl group (δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). Cross-reference spectral data with NIST Chemistry WebBook entries for analogous benzoic acid derivatives .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer: According to GHS classification, this compound may cause skin/eye irritation (H315/H319) and respiratory tract irritation (H335). Always use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides), which may induce hazardous decomposition (carbon oxides). Store at 2–8°C in a sealed, dry container .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the aromatic ring of this compound be addressed?
- Methodological Answer: The hydroxyl and methoxycarbonyl groups are meta-directing, favoring electrophilic substitution at the 5-position. Computational modeling (DFT calculations) can predict reactive sites. For example, nitration with HNO3/H2SO4 at 0°C yields the 5-nitro derivative, confirmed by 13C NMR (δ 148 ppm for nitro group) .
Q. What strategies optimize the compound’s solubility for in vitro biological assays?
- Methodological Answer: Due to limited aqueous solubility (logP ~1.8 predicted), prepare stock solutions in DMSO (≤10 mg/mL) and dilute in PBS (pH 7.4). Sonication (30 min at 40 kHz) enhances dispersion. For kinetic solubility assays, use a shake-flask method with UV-Vis quantification (λmax = 260 nm) .
Q. How can computational tools predict the compound’s reactivity in catalytic reactions?
- Methodological Answer: Employ retrosynthetic analysis (e.g., Pistachio/Bkms_metabolic models) to identify feasible reaction pathways. Molecular docking studies (AutoDock Vina) can simulate interactions with enzymes like lipoxygenase, leveraging the compound’s carboxylic acid moiety for hydrogen bonding .
Q. What are the implications of tautomerism in spectroscopic characterization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
